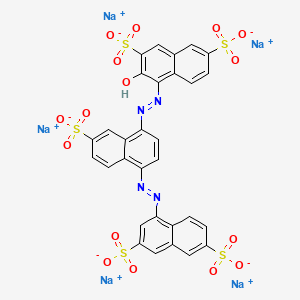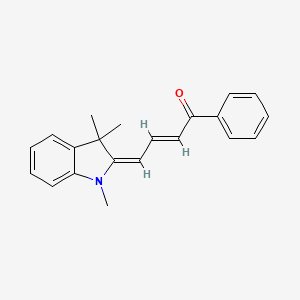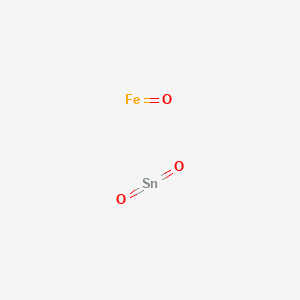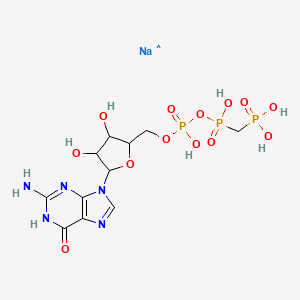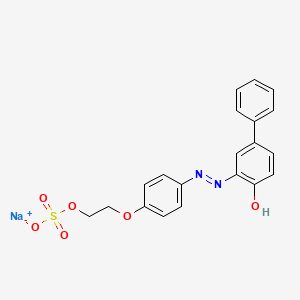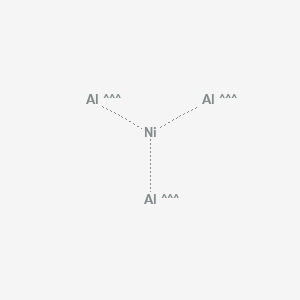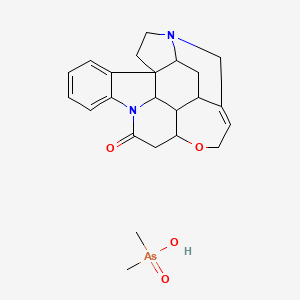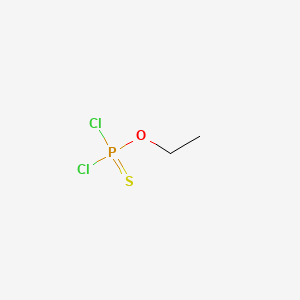
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer typically involves the reaction of chloro-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) dimers with thiol derivatives, leading to neutral and cationic dinuclear complexes with high yield and specific structural features. The synthesized complexes exhibit notable molecular structures, including bridged thiolato ligands and the absence of metal-metal bonds, with the pentamethylcyclopentadienyl and chlorido ligands oriented syn to each other, an uncommon conformation for such dinuclear complexes (Gupta et al., 2013).
Molecular Structure Analysis
The molecular structure of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and related complexes has been characterized by spectroscopic methods and computational studies. The unique structural features have been rationalized using DFT calculations, revealing insights into the coordination environment and conformational preferences of these complexes. The neutral complexes, for instance, display two rhodium atoms bridged by thiolato ligands without metal-metal bonds, highlighting the syn orientation of the pentamethylcyclopentadienyl and chlorido ligands (Gupta et al., 2013).
Chemical Reactions and Properties
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer participates in a variety of chemical reactions, including the reaction with thiol derivatives to form dinuclear complexes. These reactions illustrate the compound's reactivity towards ligand substitution and its potential in catalyzing transformations. The complexes exhibit catalytic activity for the oxidation of glutathione, demonstrating their functional versatility and potential application in catalysis and biochemistry (Gupta et al., 2013).
科学的研究の応用
Anticancer Activity
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been synthesized and evaluated for their in vitro anticancer activity. Neutral dinuclear dithiolato-bridged pentamethylcyclopentadienyl Rh(III) complexes and cationic dinuclear trithiolato-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) complexes were synthesized and showed antiproliferative activity against cancerous human ovarian cell lines, A2780 and A2780cisR, and noncancerous HEK293 human embryonic kidney cells, with some complexes displaying significant cytotoxicity with IC50 values in the nanomolar range (Gupta et al., 2013).
Catalytic Applications
Pentamethylcyclopentadienyl rhodium complexes have been synthesized and found to catalyze various chemical reactions. For instance, Rh(III) complexes with 1-(2,4,6-triisopropylphenyl-)3-methyl-1H-phosphole showed utility as catalysts in the hydroformylation of styrene, giving the branched aldehyde in regioselectivities of 65–96% (Odinets et al., 2007).
Materials Science
In the realm of materials science, air-stable dimers of sandwich compounds including rhodocene and (pentamethylcyclopentadienyl)(arene)ruthenium and iron derivatives have been utilized for n-doping electron-transport materials, demonstrating their potential in creating high-performance electronic devices (Guo et al., 2012).
Chemical and Structural Analysis
The structure and reactivity of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer derivatives have been extensively studied, providing valuable insights into their chemical properties. For example, chlorido(dimethyl 2,2'-bipyridine-4,4'-dicarboxylate-κ2N,N')(η5-pentamethylcyclopentadienyl)rhodium(III) chloride 1-hydroxypyrrolidine-2,5-dione disolvate has been synthesized and analyzed, revealing complex hydrogen bonding interactions within its crystal structure (Sivanesan et al., 2013).
Safety And Hazards
将来の方向性
As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .
特性
CAS番号 |
12354-85-7 |
|---|---|
製品名 |
Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer |
分子式 |
C20H30Cl4Rh2 10* |
分子量 |
618.08 |
IUPAC名 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |
InChI |
InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




